(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide
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Overview
Description
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a brominated benzodioxole ring and a chlorobenzyl group attached to a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide typically involves the following steps:
Bromination: The starting material, 1,3-benzodioxole, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 6-position.
Formation of Propenamide: The brominated benzodioxole is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the propenamide intermediate.
N-Benzylation: Finally, the propenamide intermediate is reacted with 2-chlorobenzylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or chlorine atoms.
Substitution: Substituted products with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-fluorobenzyl)-2-propenamide
- (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)-2-propenamide
- (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-ethylbenzyl)-2-propenamide
Uniqueness
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide is unique due to the presence of both bromine and chlorine atoms in its structure, which can influence its chemical reactivity and biological activity. The combination of these halogen atoms with the benzodioxole and propenamide moieties makes this compound distinct from its analogs.
Properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3/c18-13-8-16-15(22-10-23-16)7-11(13)5-6-17(21)20-9-12-3-1-2-4-14(12)19/h1-8H,9-10H2,(H,20,21)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMMLTXILPTRGD-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCC3=CC=CC=C3Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)NCC3=CC=CC=C3Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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